molecular formula C8H15NO2 B2641861 5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine CAS No. 2172596-18-6

5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine

Cat. No.: B2641861
CAS No.: 2172596-18-6
M. Wt: 157.213
InChI Key: WSVDANGGBUWKPG-UHFFFAOYSA-N
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Description

5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine is a heterocyclic compound with a molecular weight of 157.21 g/mol It is characterized by its unique structure, which includes a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with methoxyamine hydrochloride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2,3,6,7-tetrahydro-1,4-oxazepine
  • 3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine
  • 5-methoxy-3,3-dimethyl-2,3,4,7-tetrahydro-1,4-oxazepine

Uniqueness

5-methoxy-3,3-dimethyl-2,3,6,7-tetrahydro-1,4-oxazepine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)6-11-5-4-7(9-8)10-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVDANGGBUWKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC(=N1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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